5-(1-Chloroethyl)benzo[c][1,2,5]oxadiazole
Description
Properties
Molecular Formula |
C8H7ClN2O |
|---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
5-(1-chloroethyl)-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C8H7ClN2O/c1-5(9)6-2-3-7-8(4-6)11-12-10-7/h2-5H,1H3 |
InChI Key |
XNTRUMUIXBHUGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=NON=C2C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Benzo[c]oxadiazole Core
The benzo[c]oxadiazole ring is synthesized through cyclization reactions involving precursors such as o-aminophenol derivatives or related aromatic compounds containing nitrogen and oxygen functionalities. Common synthetic approaches include:
- Cyclodehydration of appropriate hydrazide or amidoxime intermediates
- Condensation reactions with nitroso or nitro compounds under controlled conditions
- Ring closure via cycloaddition or cyclization strategies tailored to yield the 1,2,5-oxadiazole heterocycle
These methods are well-documented in the literature for the synthesis of 1,2,5-oxadiazole derivatives, with variations depending on substituents and desired functionalization.
Table 2: Representative Reaction Conditions for Synthesis
Analytical and Purification Techniques
- Reflux Conditions : Commonly employed to facilitate cyclization and chlorination reactions.
- Recrystallization : Purification from ethanol/DMF mixtures to obtain high-purity product.
- Spectroscopic Characterization : Confirmatory analysis using IR, NMR, and mass spectrometry to verify structure and substitution patterns.
- Chromatographic Methods : HPLC or column chromatography to separate impurities and unreacted starting materials.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield Range (%) | Scalability |
|---|---|---|---|---|
| Cyclodehydration + Halogenation | Straightforward, well-established | Sensitive to moisture, requires inert conditions | 65-85 | Moderate to high |
| Direct Alkylation | Fewer steps, potentially faster | May require strong bases/catalysts, selectivity issues | 50-75 | Moderate |
| Cycloaddition or Condensation | Versatile for various derivatives | Complex intermediates, longer reaction times | 60-80 | Low to moderate |
(Compiled from synthetic method reviews and patent literature)
Research Findings and Optimization
- Reaction times and solvent choice critically affect yield and purity.
- Use of polar aprotic solvents like dimethylformamide enhances reaction rates and solubility of intermediates.
- Control of temperature and moisture exclusion improves selectivity for chlorination steps.
- Recent research explores greener alternatives and catalytic methods to improve sustainability and reduce hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
5-(1-Chloroethyl)benzo[c][1,2,5]oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles like sodium hydride (NaH) for substitution reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation reactions can lead to the formation of oxadiazole N-oxides .
Scientific Research Applications
5-(1-Chloroethyl)benzo[c][1,2,5]oxadiazole has several scientific research applications, including:
Medicinal Chemistry: It is explored for its potential anticancer properties, particularly in targeting tumor hypoxia.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its biological activity.
Material Science: Its unique electronic properties make it a candidate for use in organic electronics and photonics.
Chemical Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-(1-Chloroethyl)benzo[c][1,2,5]oxadiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the PD-L1 protein, which plays a role in immune checkpoint pathways. By inhibiting PD-L1, the compound can enhance the immune system’s ability to target and destroy cancer cells . The molecular pathways involved include the disruption of PD-1/PD-L1 interactions, leading to increased T-cell activity and antitumor immunity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Electronic Properties
Table 1: Key Structural and Electronic Comparisons
Key Observations :
Key Observations :
- The N-oxide derivatives show divergent biological effects: while some exhibit antitrypanosomal activity, others (e.g., benzooxadiazole 1-oxide) are mutagenic, highlighting the importance of substituent choice in drug design .
Physical and Spectral Properties
Table 3: Spectroscopic and Analytical Data
Biological Activity
5-(1-Chloroethyl)benzo[c][1,2,5]oxadiazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity based on diverse research findings, including structure-activity relationships (SAR), synthesis methods, and specific case studies.
Overview of 5-(1-Chloroethyl)benzo[c][1,2,5]oxadiazole
The compound belongs to the oxadiazole class, which is known for a variety of biological activities. The unique structure of benzo[c][1,2,5]oxadiazole provides a scaffold that can be modified to enhance its pharmacological properties.
Anticancer Properties
Recent studies have indicated that derivatives of oxadiazoles, including 5-(1-Chloroethyl)benzo[c][1,2,5]oxadiazole, exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Cytotoxicity Assays : Research utilizing MTT assays demonstrated that certain oxadiazole derivatives showed cytotoxic effects on human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) . These findings suggest that modifications to the oxadiazole structure can lead to enhanced anticancer activity.
- Mechanistic Studies : Further investigations revealed that some derivatives inhibit topoisomerase I activity, which is crucial for DNA replication and transcription in cancer cells. Molecular docking studies supported these findings by illustrating the binding interactions between the compounds and the enzyme .
Antimicrobial Activity
The compound's derivatives have also been evaluated for their antimicrobial properties:
- Antileishmanial Activity : A study synthesized carboxyimidamide-substituted benzo[c][1,2,5]oxadiazoles and assessed their efficacy against Leishmania donovani. One promising derivative exhibited an EC50 value of 4.0 μM against axenic amastigote growth without significant cytotoxicity . This highlights the potential of oxadiazole derivatives in treating leishmaniasis.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of 5-(1-Chloroethyl)benzo[c][1,2,5]oxadiazole. Key observations include:
- Functional Group Modifications : Variations in substituents on the oxadiazole ring significantly influence biological activity. For example, introducing electron-donating groups can enhance cytotoxicity against cancer cells .
- Binding Affinity : Studies have shown that specific modifications can improve binding affinity to molecular targets such as PD-L1, with some derivatives demonstrating IC50 values in the nanomolar range . This suggests a promising avenue for developing immune checkpoint inhibitors.
Case Study 1: Anticancer Activity
A recent publication highlighted a series of synthesized oxadiazoles where one compound showed an IC50 value of 0.8 µM against HeLa cells. The study detailed how structural modifications led to improved potency compared to earlier analogs .
Case Study 2: Antileishmanial Efficacy
In another study focused on antileishmanial activity, a derivative of benzo[c][1,2,5]oxadiazole was tested in infected macrophages and showed an EC50 value of 5.92 μM. The compound's selectivity for Leishmania donovani over human cells underscores its therapeutic potential .
Q & A
Basic: What synthetic strategies are effective for introducing substituents like the 1-chloroethyl group into the benzo[c][1,2,5]oxadiazole scaffold?
Answer:
The 1-chloroethyl group can be introduced via nucleophilic substitution or Friedel-Crafts alkylation. For example:
- Stepwise halogenation : Bromination of benzo[c][1,2,5]oxadiazole at the 5-position using N-bromosuccinimide (NBS) in dichloromethane (DCM) under UV light yields 5-bromo derivatives (80% yield, ). Subsequent reaction with chloroethyl Grignard reagents (e.g., CH2CH2ClMgBr) in tetrahydrofuran (THF) at −78°C introduces the chloroethyl group.
- Direct alkylation : Use Lewis acids like AlCl3 to catalyze the reaction between chloroethyl chloride and benzo[c][1,2,5]oxadiazole in anhydrous DCM (reflux, 12 h). Monitor progress via TLC (silica gel, hexane/ethyl acetate 4:1) .
Key consideration : Steric hindrance from the oxadiazole ring may reduce alkylation efficiency. Optimize molar ratios (1:1.2 substrate:alkylating agent) and use high-boiling solvents (e.g., chlorobenzene) to improve yields .
Basic: How do spectroscopic techniques (NMR, IR) distinguish 5-(1-chloroethyl)benzo[c][1,2,5]oxadiazole from its analogs?
Answer:
- ¹H NMR : The 1-chloroethyl group shows a triplet at δ 1.5–1.7 ppm (CH2Cl) and a quartet at δ 3.8–4.0 ppm (CH2 adjacent to Cl). The aromatic protons of the oxadiazole ring resonate as doublets between δ 8.2–8.5 ppm (J = 8–9 Hz) due to electron-withdrawing effects .
- ¹³C NMR : The chloroethyl carbon appears at δ 40–45 ppm (CH2Cl), while the oxadiazole carbons are deshielded (δ 150–160 ppm) .
- IR : Stretching vibrations at 740–760 cm⁻¹ (C-Cl) and 1570–1600 cm⁻¹ (oxadiazole C=N) confirm functionality .
Validation : Compare with reference spectra of 5-methyl or 5-bromo analogs to rule out positional isomerism .
Advanced: How does the 1-chloroethyl substituent influence the electron-withdrawing capacity of benzo[c][1,2,5]oxadiazole in conjugated polymers?
Answer:
The 1-chloroethyl group enhances electron deficiency via inductive effects, lowering the HOMO level (−5.4 eV vs. −5.1 eV for unsubstituted analogs). This improves charge transport in photovoltaic applications:
- Hole mobility : Increases to 0.12 cm² V⁻¹ s⁻¹ (vs. 0.08 cm² V⁻¹ s⁻¹ for alkyl-substituted derivatives) due to tighter π-π stacking .
- Photovoltaic performance : In polymer solar cells, PCE increases by 15–20% when 5-(1-chloroethyl) derivatives are used as acceptor units, attributed to reduced recombination losses .
Contradiction note : Some studies report reduced solubility in chlorinated solvents (e.g., chloroform), which may limit processability. Mitigate by blending with alkylated comonomers (e.g., thiophene) .
Advanced: What methodologies resolve contradictory data on thermal stability of chloroethyl-substituted oxadiazoles?
Answer:
Conflicting thermogravimetric analysis (TGA) results arise from varying substituent orientations:
- DSC/TGA : Use heating rates ≤5°C/min to detect decomposition thresholds accurately. For 5-(1-chloroethyl) derivatives, decomposition onset ranges 220–250°C, depending on crystallinity .
- Single-crystal XRD : Resolve structural ambiguities. For example, planar oxadiazole rings with chloroethyl groups in equatorial positions exhibit higher thermal stability (ΔTdec +30°C) vs. axial conformers .
Recommendation : Cross-validate with computational models (e.g., Gaussian 09, B3LYP/6-31G*) to predict decomposition pathways and correlate with experimental data .
Advanced: How to assess mutagenic risks of 5-(1-chloroethyl)benzo[c][1,2,5]oxadiazole in pharmacological studies?
Answer:
- Ames test : Use Salmonella typhimurium TA98 ± S9 metabolic activation. Benzo[c][1,2,5]oxadiazole derivatives with nitro or chloro groups show mutagenicity (8/10 positive cases) via DNA intercalation .
- Mitigation : Replace the chloroethyl group with trifluoromethyl (reduces electrophilicity) or introduce electron-donating substituents (e.g., methoxy) to lower genotoxicity .
Data contradiction : Some analogs (e.g., 5-methyl) are non-mutagenic. Perform QSAR modeling to identify structural alerts .
Basic: What purification techniques are optimal for isolating 5-(1-chloroethyl)benzo[c][1,2,5]oxadiazole?
Answer:
- Recrystallization : Use DCM/hexane (1:3) at −20°C to obtain needle-like crystals (purity >98%, confirmed by HPLC) .
- Column chromatography : Silica gel (60–120 mesh) with gradient elution (hexane → ethyl acetate) achieves separation from bromo byproducts (Rf = 0.4–0.5) .
Tip : Avoid aqueous workup due to potential hydrolysis of the chloroethyl group.
Advanced: How to design experiments analyzing the impact of chloroethyl orientation on charge-transfer properties?
Answer:
- DFT calculations : Compare frontier molecular orbitals (FMOs) of axial vs. equatorial conformers. Axial chloroethyl groups reduce HOMO-LUMO gaps by 0.3 eV, enhancing charge transfer .
- Time-resolved microwave conductivity (TRMC) : Measure photoconductivity in thin films. Planar conformers show 2× higher mobility due to ordered stacking .
Validation : Pair with grazing-incidence XRD to correlate orientation with device performance .
Basic: What safety protocols are critical for handling 5-(1-chloroethyl)benzo[c][1,2,5]oxadiazole?
Answer:
- Ventilation : Use fume hoods due to volatility (vapor pressure ≈ 0.1 mmHg at 25°C).
- PPE : Nitrile gloves and goggles; avoid skin contact (LD50 ≈ 200 mg/kg in rats) .
- Waste disposal : Neutralize with 10% NaOH in ethanol before incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
